6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (hereafter referred to by its systematic name) is a thienopyridine derivative with a complex heterocyclic structure. Synthesized via a multi-step procedure, it features a 3,4,5-trimethoxybenzamido substituent at the 2-position, ethyl and methyl ester groups at the 6- and 3-positions, respectively, and a fused thieno[2,3-c]pyridine core .
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8S/c1-6-32-22(27)24-8-7-13-16(11-24)33-20(17(13)21(26)31-5)23-19(25)12-9-14(28-2)18(30-4)15(10-12)29-3/h9-10H,6-8,11H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVQQRKVOBYJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring.
Introduction of the Amide Group: The amide group is introduced through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or anhydride.
Esterification: The ester groups are typically introduced via esterification reactions using alcohols and carboxylic acids or their derivatives.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. The structural characteristics of 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suggest potential efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Neuroprotective Effects
There is emerging evidence that thieno[2,3-c]pyridine derivatives may possess neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
Antimicrobial Properties
The compound's unique structure may confer antimicrobial activity against a range of pathogens. Preliminary studies suggest that thieno[2,3-c]pyridine derivatives can inhibit bacterial growth and demonstrate antifungal properties. This makes it a candidate for further development as an antimicrobial agent in clinical settings .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound are being investigated for their ability to modulate inflammatory responses. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: Anticancer Efficacy
A study conducted on thieno[2,3-c]pyridine derivatives demonstrated that compounds with modifications similar to those found in this compound exhibited potent cytotoxic effects against human breast cancer cell lines (MCF-7). The study reported IC50 values indicating significant inhibition of cell proliferation at micromolar concentrations .
Case Study: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, derivatives of thieno[2,3-c]pyridine were shown to reduce neuronal cell death significantly. The compound's ability to scavenge reactive oxygen species (ROS) was highlighted as a mechanism for its neuroprotective effects. This suggests a promising avenue for developing therapies aimed at neurodegenerative disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₁H₂₆N₂O₇S
- Melting Point : 76–78°C
- Spectral Data :
Comparison with Structural Analogs
Structural Similarities and Substituent Variations
The compound belongs to a class of dihydrothieno[2,3-c]pyridine dicarboxylates. Key analogs and their distinguishing features include:
Impact of Substituents on Properties
Antitubulin Activity: The 3,4,5-trimethoxybenzamido group in the target compound is critical for antitubulin effects, mimicking colchicine-site binding agents . Analogs lacking this substituent (e.g., amino or Schiff base groups) show divergent biological roles, such as antioxidant activity .
Lipophilicity and Bioavailability: The ethyl/methyl ester combination in the target compound balances solubility and membrane permeability.
Synthetic Yield : The target compound’s yield (55%) is moderate compared to triazolopyrimidine derivatives (e.g., 82% in ), likely due to steric hindrance from the trimethoxybenzamido group .
Thermal Stability
- The target compound’s melting point (76–78°C) is lower than triazolopyrimidine analogs (e.g., 206°C in ), suggesting reduced crystalline stability, possibly due to flexible thienopyridine core vs. rigid triazolopyrimidine systems.
Biological Activity
6-Ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 405.46 g/mol
- CAS Number : 1217125-23-9
Antibacterial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antibacterial properties. For instance, a related study demonstrated that certain pyridine derivatives showed strong in vitro antibacterial activity against various Gram-positive bacteria. The compounds were evaluated for their Minimum Inhibitory Concentrations (MICs) and exhibited bacteriostatic effects similar to established antibiotics like linezolid .
Table 1: Antibacterial Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Target Bacteria | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| 21b | Staphylococcus aureus | 0.5 | Bacteriostatic |
| 21d | Streptococcus pneumoniae | 0.25 | Bactericidal |
| 21e | Enterococcus faecalis | 1.0 | Bacteriostatic |
Antifungal Activity
In addition to antibacterial effects, compounds similar to 6-ethyl 3-methyl have shown antifungal activity. Studies have reported that these compounds can inhibit the growth of various fungal strains by disrupting cell wall synthesis and affecting membrane integrity .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research has indicated that thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, a derivative was shown to inhibit proliferation in breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The thieno[2,3-c]pyridine scaffold interacts with DNA topoisomerases, hindering DNA replication.
- Biofilm Disruption : Compounds have demonstrated the ability to disrupt biofilm formation in bacterial cultures, enhancing their efficacy against persistent infections .
- Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of a related thieno[2,3-c]pyridine derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a MIC value lower than that of conventional treatments over a period of extended observation.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound induced significant apoptosis compared to untreated controls. Flow cytometry analysis demonstrated an increase in early and late apoptotic cells after treatment with the compound at varying concentrations.
Q & A
Q. What are the optimal synthetic routes for preparing the thieno[2,3-c]pyridine core in this compound?
The thieno[2,3-c]pyridine core is typically synthesized via cyclization reactions using thiophene and pyridine precursors. Key steps include:
- Cyclocondensation : Use of substituted thiophenes and pyridines under reflux with catalysts like POCl₃ or DMF (common in related thienopyridine syntheses) .
- Amidation : Introduction of the 3,4,5-trimethoxybenzamido group via coupling agents (e.g., HATU or EDC) in anhydrous solvents like DCM or THF .
- Esterification : Ethyl and methyl ester groups are added using alkyl halides or transesterification under basic conditions . Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for high solubility), and reaction time (monitored via TLC/HPLC) .
Q. How do researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and diastereotopic protons in the dihydrothienopyridine ring .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., calculated vs. observed m/z within 3 ppm error) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
Q. Why is the 3,4,5-trimethoxybenzamido moiety critical for biological activity?
The trimethoxybenzamido group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Methoxy groups participate in hydrogen bonding and π-π stacking, as observed in SAR studies of analogous compounds .
Advanced Research Questions
Q. How can contradictory biological activity data in early assays be resolved?
Contradictions often arise from assay interference or off-target effects. Recommended approaches:
- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding kinetics and cell-free enzymatic assays to rule out cytotoxicity .
- Metabolite Screening : LC-MS/MS to identify degradation products or reactive intermediates that may skew results .
- Structural Analysis : Co-crystallization with target proteins (e.g., using X-ray crystallography) to validate binding modes .
Q. What strategies optimize reaction yields in multi-step syntheses?
Yield optimization requires iterative process refinement:
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify Pareto-optimal conditions (e.g., 65% yield improvement in analogous syntheses) .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and minimize side reactions .
- Workflow Automation : Robotic platforms for high-throughput screening of reaction parameters (e.g., solvent/base pairs) .
Q. How do substituent modifications (e.g., ethyl vs. methyl esters) affect pharmacokinetics?
Substituents influence logP, metabolic stability, and clearance:
- Ethyl Esters : Higher logP (1.2 vs. 0.8 for methyl) improves membrane permeability but may reduce aqueous solubility .
- Metabolic Stability : Methyl esters are more prone to esterase hydrolysis, as shown in hepatic microsome assays (t₁/₂ = 2.1 h vs. 4.7 h for ethyl) . Testing Protocol :
- In Vitro : Microsomal stability assays (human/rat liver microsomes).
- In Silico : QSAR models to predict ADME properties .
Methodological Notes
- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers in dihydrothienopyridines .
- Computational Support : DFT calculations (e.g., Gaussian 16) predict transition states for cyclization steps .
- Contradiction Resolution : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
